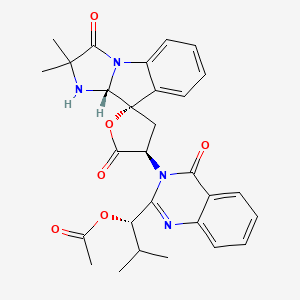
N-Phenyltriaz-1-ene-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyltriaz-1-ene-1-carbothioamide is an organic compound that belongs to the class of triazene derivatives It is characterized by the presence of a phenyl group attached to a triazene moiety, which is further linked to a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyltriaz-1-ene-1-carbothioamide typically involves the reaction of phenylhydrazine with isothiocyanates under controlled conditions. One common method includes the use of hydrazine hydrate, arylidene malononitrile, and isothiocyanates in the presence of a catalyst such as HAp/ZnCl2 nano-flakes at temperatures ranging from 60-70°C . This method is advantageous due to its high yield, wide range of substrates, and short reaction time.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Phenyltriaz-1-ene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
N-Phenyltriaz-1-ene-1-carbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-Phenyltriaz-1-ene-1-carbothioamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is beneficial in managing cognitive decline associated with neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
N-Phenyltriaz-1-ene: Lacks the carbothioamide group but shares the triazene structure.
Phenylhydrazine: Contains the phenyl group and hydrazine moiety but lacks the triazene and carbothioamide groups.
Carbothioamide Derivatives: Compounds like 1H-pyrazole-1-carbothioamide share the carbothioamide functionality but differ in the core structure.
Uniqueness
N-Phenyltriaz-1-ene-1-carbothioamide is unique due to its combined triazene and carbothioamide functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61254-90-8 |
|---|---|
Molecular Formula |
C7H8N4S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
1-hydrazinylidene-3-phenylthiourea |
InChI |
InChI=1S/C7H8N4S/c8-11-10-7(12)9-6-4-2-1-3-5-6/h1-5H,(H3,8,9,10,12) |
InChI Key |
RYJCLNCXCQUNPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)N=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyltintris[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14597338.png)
![2-[Benzyl(ethyl)amino]-3-chloronaphthalene-1,4-dione](/img/structure/B14597345.png)



![2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate](/img/structure/B14597384.png)
![1,4-Dioxaspiro[4.4]non-2-ene](/img/structure/B14597396.png)
![4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14597404.png)





![1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B14597436.png)
